1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone
Description
1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with an amino group at position 3, an isopropyl group at position 6, and an ethanone moiety at position 2.
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
1-(3-amino-6-propan-2-ylthieno[2,3-b]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C12H14N2OS/c1-6(2)9-5-4-8-10(13)11(7(3)15)16-12(8)14-9/h4-6H,13H2,1-3H3 |
InChI Key |
JPKHBZBSIAYQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C1)C(=C(S2)C(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone typically involves the condensation of acyclic precursors such as pentane-2,4-diones, cyanothioacetamide, and α-halo ketones in the presence of a base like sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, as an inhibitor of UCH-L1, it may interfere with the enzyme’s activity, leading to the accumulation of ubiquitinated proteins and subsequent cellular effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The target compound’s structural analogs differ primarily in substituents at positions 3, 6, and 2 of the thieno[2,3-b]pyridine core. Key examples include:
Compound 6a (1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone)
- Substituents: Position 6: 5-Bromobenzofuran-2-yl (bulky aromatic group). Position 3: Amino (-NH₂). Position 2: Ethanone (-COCH₃).
- Synthesis: Cyclization of precursor 5a in ethanol with piperidine yields 84% product .
- Physical Properties : Melting point = 279–281°C .
- Comparison : The 5-bromobenzofuran substituent introduces steric bulk and aromaticity, likely contributing to a higher melting point compared to the isopropyl group in the target compound.
Trifluoroethanone Derivative (1-[3-amino-4-(3-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone)
- Substituents: Position 6: Phenyl. Position 4: 3-Methoxyphenyl. Position 2: Trifluoroethanone (-COCF₃).
- Molecular Formula : C₂₂H₁₅F₃N₂O₂S.
- Molecular Weight : 428.43 g/mol .
Adamantyl Derivative (1-Adamantyl[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]methanone)
Physical and Electronic Properties
*Estimated based on structural similarity.
Implications of Substituent Modifications
- Electron-Donating vs. Withdrawing Groups: Ethanone (-COCH₃) vs.
- Steric Effects :
- Aromatic vs. Aliphatic Substituents :
- 5-Bromobenzofuran-2-yl (aromatic) vs. isopropyl (aliphatic): Aromatic groups enhance π-π stacking interactions, relevant in drug-receptor binding .
Biological Activity
1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone is a heterocyclic compound notable for its thieno[2,3-b]pyridine core structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group at the 3-position and an isopropyl substituent at the 6-position, contributing to its pharmacological properties. Understanding its biological activity is essential for potential therapeutic applications.
- Molecular Formula : C11H12N2OS
- Molecular Weight : Approximately 250.32 g/mol
- Structure : The compound's structure allows for interactions with various biological targets, enhancing its potential efficacy.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail specific findings from various studies.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds related to thieno[2,3-b]pyridines. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 1-(3-Amino-thieno[2,3-b]pyridin-2-yl)ethanone | Antimicrobial | |
| 1-(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone | Anticancer | |
| 1-(4-Amino-thieno[2,3-b]pyridin-5-yl)ethanone | Neuroprotective |
The presence of the amino and isopropyl groups appears to enhance the compound's solubility and bioavailability, making it a promising candidate for further development in antimicrobial therapies.
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been shown to induce apoptosis in cancer cell lines by activating procaspase-3, a critical step in the apoptotic pathway.
A case study highlighted that derivatives of thieno[2,3-b]pyridine can effectively inhibit tumor growth in mouse models. Specific findings include:
- Mechanism : Direct activation of procaspase-3 leads to increased apoptosis in cancer cells.
- Efficacy : Demonstrated significant reduction in tumor size in treated mice compared to controls.
Neuroprotective Effects
The neuroprotective properties of this compound are attributed to its ability to modulate signaling pathways involved in neuronal survival and regeneration. Research indicates that it may promote neurogenesis by enhancing neuronal branching and reducing apoptosis in neuronal cultures.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound contributes significantly to its biological activity. Structural comparisons with similar compounds reveal that:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Amino-thieno[2,3-b]pyridin-2-yl)ethanone | Lacks isopropyl group | Antimicrobial |
| 1-(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone | Contains methyl instead of isopropyl | Anticancer |
| 1-(4-Amino-thieno[2,3-b]pyridin-5-yl)ethanone | Different positioning of amino group | Neuroprotective |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific functional groups in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
